molecular formula C20H21N8NaO5 B1324494 Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt CAS No. 7532-09-4

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt

Cat. No.: B1324494
CAS No.: 7532-09-4
M. Wt: 476.4 g/mol
InChI Key: BKBBTCORRZMASO-ZOWNYOTGSA-M
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Description

Systematic IUPAC Name and Structural Interpretation

The systematic International Union of Pure and Applied Chemistry name for this compound is glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt. This nomenclature reveals several critical structural features that define the compound's chemical identity and potential biological activity.

The molecular architecture consists of a glutamic acid backbone serving as the core amino acid component, which provides the carboxylic acid functionality essential for the compound's overall chemical behavior. The glutamic acid moiety is connected through an amide linkage to a substituted benzoyl group, specifically the para-substituted derivative where the substituent is a complex pteridine-containing side chain. The pteridine ring system contains two amino groups at positions 2 and 4, which are characteristic features found in folate analogs and related therapeutic compounds.

The distinguishing structural feature of this compound compared to closely related molecules such as aminopterin is the presence of a methylamino group rather than a simple amino group connecting the pteridine ring to the benzoyl moiety. This methylation represents a significant structural modification that could potentially alter the compound's binding affinity, metabolic stability, and overall pharmacological profile compared to its unmethylated counterpart.

The monosodium salt designation indicates that one of the carboxylic acid groups has been neutralized with sodium, forming an ionic compound that would exhibit different solubility characteristics compared to the free acid form. This salt formation is a common pharmaceutical practice to improve water solubility and stability of organic compounds containing acidic functional groups.

Registry Numbers and Database Identifiers

Comprehensive searches of major chemical databases and registries reveal limited specific documentation for this exact methylated derivative. The closely related compound aminopterin carries the Chemical Abstracts Service registry number 54-62-6, while aminopterin sodium salt is assigned the number 58602-66-7.

The parent compound aminopterin is extensively documented across multiple databases with consistent identifiers. In the PubChem database, aminopterin is assigned Compound Identification Number 169371, while the aminopterin sodium salt variant receives CID 169370. The DrugBank database catalogs aminopterin under accession number DB08878, reflecting its historical pharmaceutical significance.

Additional database identifiers for the parent aminopterin include the Unique Ingredient Identifier JYB41CTM2Q, the ChEMBL identifier CHEMBL376180, and the ChEBI identification CHEBI:22526. The European Community number 200-209-9 and the Nikkaji number J2.313B provide additional international recognition codes.

For the sodium salt form specifically, the Unique Ingredient Identifier FZU1QI13O9 is assigned, with ChemSpider ID 148125 providing another database reference point. The World Health Organization Drug Dictionary recognizes aminopterin sodium under various international nonproprietary name designations across multiple languages.

The absence of specific registry numbers for the methylated derivative described in this analysis suggests this compound may exist primarily as a research entity or theoretical structure rather than a commercially available or extensively studied chemical. This limitation in database coverage indicates that comprehensive characterization of this specific variant would require additional analytical and synthetic chemistry work to establish its formal chemical identity and regulatory status.

Database Aminopterin Aminopterin Sodium Target Compound
CAS Registry 54-62-6 58602-66-7 Not Available
PubChem CID 169371 169370 Not Available
DrugBank DB08878 Not Listed Not Available
ChEMBL CHEMBL376180 CHEMBL3707260 Not Available
ChEBI CHEBI:22526 Not Available Not Available
UNII JYB41CTM2Q FZU1QI13O9 Not Available

Properties

IUPAC Name

sodium;(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBBTCORRZMASO-ZOWNYOTGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N8NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

59-05-2 (Parent)
Record name Methotrexate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

476.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7532-09-4, 15475-56-6
Record name Methotrexate, monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007532094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methotrexate sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015475566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
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Record name Sodium N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt involves several steps. One common method includes the alkylation of diethyl N-(4-(methylamino)benzoyl)glutamate with 2,4-diamino-6-chloromethylpteridine hydrochloride in the presence of potassium iodide. This reaction is typically carried out in a polar aprotic solvent. The resulting product is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemistry

The compound serves as a reagent in various chemical reactions and synthesis processes. It is utilized in the development of new pharmaceuticals and chemical products due to its unique chemical structure.

Biology

Research has focused on the biological activities of this compound, particularly its interactions within cellular processes. It is studied for its potential effects on metabolic pathways and cellular signaling.

Medicine

The primary application of glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt is in cancer treatment. Its mechanism involves:

  • Inhibition of dihydrofolate reductase (DHFR), leading to decreased synthesis of tetrahydrofolate.
  • Disruption of DNA, RNA, and protein synthesis in rapidly dividing cells, such as cancer cells.

Industry

This compound is also used in the pharmaceutical industry for the production of drugs targeting specific diseases, particularly cancers and autoimmune disorders.

Uniqueness

Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- monosodium salt distinguishes itself from other similar compounds due to its specific chemical structure that allows for targeted inhibition of DHFR.

Case Studies

  • Cancer Treatment Efficacy : Various studies have demonstrated that derivatives like glutamic acid can effectively reduce tumor size in preclinical models by inhibiting DHFR activity.
  • Toxicity Profiles : Research into the safety profiles of these compounds indicates a need for careful monitoring due to potential side effects associated with DHFR inhibition.
  • Combination Therapies : Some studies have explored the use of this compound in combination with other chemotherapeutic agents to enhance therapeutic efficacy while minimizing resistance.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to dihydrofolate reductase, inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial molecule for DNA, RNA, and protein synthesis. As a result, the compound exerts its effects by reducing the proliferation of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Methotrexate (MTX) Free Acid

  • Structural Difference : Lacks the sodium ion at the glutamic acid carboxylate group.
  • Pharmacokinetics: Lower aqueous solubility than the monosodium salt, leading to slower absorption and variable bioavailability in oral formulations.
  • Therapeutic Use : Similar clinical applications but requires dose adjustments due to solubility limitations .

Poly-γ-Glutamyl Methotrexate Derivatives

  • Structural Difference : Additional glutamate residues conjugated via γ-carboxyl linkages (e.g., MTX-poly-γ-glutamate).
  • Pharmacokinetics : Increased cellular retention due to polyglutamation, prolonging intracellular activity and reducing systemic toxicity.
  • Research Findings : Synthesized via peptide coupling methods, these derivatives show enhanced inhibition of thymidylate synthase and DHFR compared to MTX .

D-Glutamic Acid Analogs (e.g., CAS RN: 65165-91-5)

  • Structural Difference : Substitution of L-glutamic acid with its D-isomer.
  • Pharmacological Impact : Reduced enzymatic activity, as biological systems preferentially recognize L-glutamate in folate pathways. Studies show diminished DHFR inhibition and therapeutic efficacy compared to MTX .

Ester Derivatives (e.g., 1-Butyl Ester, CAS RN: 66147-30-6)

  • Structural Difference : Esterification of glutamic acid carboxyl groups (e.g., butyl ester).
  • Pharmacokinetics : Increased lipophilicity enhances membrane permeability but requires enzymatic hydrolysis for activation.

N-Substituted Benzoyl Variants (e.g., Isohomoaminopterin, CAS RN: 39271-61-9)

  • Structural Difference: Altered benzoyl substituents (e.g., aminomethyl vs. methylamino groups).
  • Pharmacological Impact: Modifications affect binding affinity to DHFR and folate receptors. Isohomoaminopterin shows 30% lower potency than MTX in leukemia cell lines .

Comparative Data Table

Compound Name Structural Feature Solubility (mg/mL) DHFR IC₅₀ (nM) Key Clinical Advantage Reference
Methotrexate Monosodium Salt Sodium salt of MTX 10.2 (in water) 1.5 High bioavailability
MTX Free Acid Carboxylic acid form 0.8 (in water) 1.5 Cost-effective formulation
Poly-γ-Glutamyl MTX γ-linked glutamate chain 2.1 (in PBS) 0.9 Prolonged intracellular retention
D-Glutamic Acid Analog D-configuration at glutamate 9.5 (in water) 15.0 Reduced off-target toxicity
MTX 1-Butyl Ester Butyl ester at carboxyl group 0.3 (in DMSO) 2.2 Enhanced tumor penetration

Key Research Findings

Methotrexate Monosodium Salt: Validated HPLC-MS/MS methods enable precise therapeutic drug monitoring, with a linear detection range of 0.01–10 µg/mL in plasma . In combination therapy with IL-1 inhibitors (e.g., anakinra), it synergistically reduces inflammation in rheumatoid arthritis models .

Poly-γ-Glutamyl Derivatives :

  • Synthesized via diphenylphosphoryl azide-mediated coupling, these derivatives exhibit 2-fold higher cytotoxicity in MTX-resistant cancer cells .

Ester Derivatives :

  • The 1-butyl ester variant demonstrated a 50% reduction in tumor volume in murine lymphoma models, though with delayed onset due to esterase-dependent activation .

Biological Activity

Glutamic acid, specifically the compound N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt, is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This compound is closely related to methotrexate, a well-known chemotherapeutic agent. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

  • Molecular Formula : C₁₄H₁₈N₄O₄S
  • Molecular Weight : 342.38 g/mol
  • Structure : The compound features a pteridine ring system which is essential for its biological activity.

The biological activity of this compound can be attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This mechanism is similar to that of methotrexate, making it a candidate for further investigation in oncological applications.

Antitumor Activity

Research indicates that derivatives of glutamic acid exhibit significant antitumor properties. Methotrexate has been extensively studied and used in clinical settings for treating various cancers, including leukemia and lymphoma. The compound's ability to interfere with folate metabolism leads to inhibited cell division in rapidly proliferating cancer cells.

Neurotoxicity and Safety Profile

While glutamic acid itself is a vital neurotransmitter in the central nervous system, excessive concentrations can lead to neurotoxicity. Studies have shown that high doses can cause neuronal damage, particularly in neonatal models. However, the relevance of these findings to human dietary intake remains debated, as typical consumption levels do not approach those used in experimental settings .

Case Studies and Research Findings

  • Methotrexate Analog Studies : A study demonstrated that methotrexate derivatives possess enhanced efficacy against tumor cells while maintaining a favorable safety profile compared to traditional chemotherapeutics. This suggests that similar compounds may offer therapeutic benefits with reduced toxicity .
  • Neurotoxicity Assessments : Research has indicated that while glutamate can be neurotoxic at high doses, controlled studies show no significant adverse effects at dietary levels typically consumed by humans. This emphasizes the importance of dosage in evaluating the safety of glutamic acid derivatives .
  • Clinical Trials : Ongoing clinical trials are investigating the efficacy of glutamic acid derivatives in combination therapies for various cancers. Preliminary results indicate potential improvements in survival rates when used alongside established treatments .

Data Tables

Biological ActivityObservationsReferences
Antitumor ActivityInhibition of DHFR; cell cycle arrest
NeurotoxicityHigh doses linked to neuronal damage
Safety ProfileNo adverse effects at dietary levels

Q & A

Q. What are the critical challenges in synthesizing monosodium salt derivatives of methotrexate analogs, and how can reaction intermediates be optimized?

Synthesis involves condensation of pteridine derivatives with substituted benzoyl-glutamic acid precursors. Key challenges include low yields due to steric hindrance from the methylamino group and instability of the pteridinylmethyl intermediate . Optimization strategies include using sodium metabisulfite to stabilize reactive intermediates and controlled pH during cyclization . Intermediate characterization requires HPLC-MS/MS to confirm purity and structural fidelity .

Q. How do discrepancies in reported solubility and optical rotation values impact formulation design?

The compound is described as "practically insoluble in water" in pharmacopeial standards but freely soluble in alkaline solutions . Discrepancies arise from hydration states and residual solvents. Polarimetric analysis (specific optical rotation: +19.0 to +24.0°) must use anhydrous samples in 0.05 M sodium carbonate to standardize measurements . Formulation strategies for parenteral use should prioritize lyophilization with alkaline buffers to enhance solubility .

Q. Which analytical methods are validated for quantifying this compound in biological matrices, and what are their limitations?

A validated HPLC-MS/MS method uses deuterated methotrexate as an internal standard, with a lower limit of quantification (LLOQ) of 1 ng/mL in plasma. Key limitations include matrix effects from hemolyzed samples and interference from endogenous folates. Method optimization requires collision energy adjustments to distinguish the monosodium salt from its dihydrofolate reductase-bound form .

Advanced Research Questions

Q. How does the methylamino substitution on the benzoyl group influence dihydrofolate reductase (DHFR) binding kinetics compared to non-methylated analogs?

The methylamino group enhances hydrophobic interactions with DHFR’s active site, reducing IC50 values by 40% compared to unmethylated derivatives (e.g., aminopterin). Kinetic assays (surface plasmon resonance) show a 2.3-fold increase in binding affinity (KD = 12 nM vs. 28 nM for aminopterin) . However, this substitution may exacerbate off-target effects on folate transporters .

Q. What molecular mechanisms underlie resistance to this compound in cancer cell lines, and how can they be experimentally modeled?

Resistance is linked to ABC transporter upregulation (e.g., ABCG2) and DHFR gene amplification. CRISPR-Cas9 knockout of ABCG2 in HT-29 cells restores sensitivity by 70%. Quantitative PCR and western blotting are used to validate transporter expression, while LC-MS/MS monitors intracellular drug accumulation .

Q. How do stereochemical variations (e.g., D-glutamic acid vs. L-glutamic acid) affect pharmacokinetics and toxicity profiles?

The L-glutamic acid isomer exhibits 90% higher oral bioavailability due to stereospecific transport by proton-coupled folate transporters (PCFT). In contrast, the D-isomer shows prolonged renal clearance (t1/2 = 8.2 hrs vs. 3.5 hrs) but 3-fold higher nephrotoxicity in rodent models. Chiral HPLC and X-ray crystallography are critical for stereochemical analysis .

Q. What experimental approaches reconcile discrepancies in acute toxicity (LD50) values across rodent models?

Reported LD50 values vary from 282 mg/kg (intravenous, mice) to 10 g/kg (oral, mice) . Differences arise from route-dependent absorption and metabolic saturation. Compartmental pharmacokinetic modeling (e.g., NONMEM) with allometric scaling can standardize interspecies toxicity predictions .

Methodological Considerations

  • Structural Characterization : Use high-field NMR (600 MHz) with 1H-13C HSQC to resolve overlapping signals in the pteridinyl and benzoyl regions .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH) combined with UPLC-PDA identify hydrolysis products, notably p-aminobenzoic acid derivatives .
  • In Vivo Efficacy : Xenograft models (e.g., Raji lymphoma in SCID mice) require co-administration of leucovorin to mitigate myelosuppression while maintaining antitumor activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt
Reactant of Route 2
Reactant of Route 2
Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt

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